4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile
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Overview
Description
4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H13N3O. It is known for its versatility and is used in various advanced research and development projects. The compound has a molecular weight of 215.25 g/mol and is often utilized in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 4-hydroxybenzene-1,2-dicarbonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, as a MARK4 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to the disruption of microtubule dynamics, which is crucial in cell division and cancer progression .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile can be compared with other similar compounds such as:
4-[2-(Dimethylamino)ethoxy]benzonitrile: Similar structure but lacks the dicarbonitrile groups.
4-[2-(Dimethylamino)ethoxy]benzylamine: Contains an amine group instead of the nitrile groups.
4-(2-Dimethylamino)ethoxybenzaldehyde: Contains an aldehyde group instead of the nitrile groups.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
81560-33-0 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-15(2)5-6-16-12-4-3-10(8-13)11(7-12)9-14/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
HPODFACZIGFMJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
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